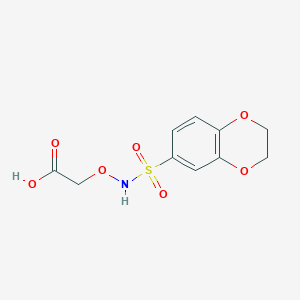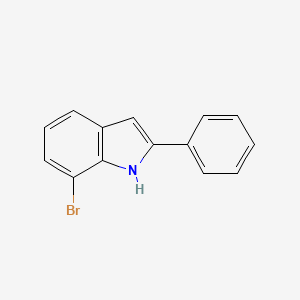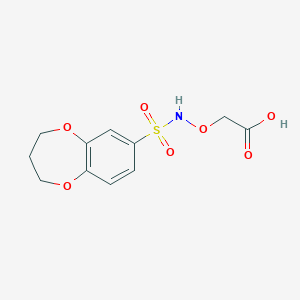![molecular formula C11H14ClN3O2 B7567252 2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide](/img/structure/B7567252.png)
2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CMAA and is a member of the acetamide class of compounds. CMAA has been synthesized through various methods and has been studied extensively in vitro and in vivo to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of CMAA is not fully understood. However, studies have suggested that CMAA may inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, CMAA may exert its antimicrobial activity by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
CMAA has been shown to possess various biochemical and physiological effects. In vitro studies have shown that CMAA can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, CMAA has been shown to possess antimicrobial activity against various bacterial strains. In vivo studies have shown that CMAA can inhibit tumor growth in mice.
Vorteile Und Einschränkungen Für Laborexperimente
CMAA possesses various advantages and limitations for lab experiments. One advantage is that CMAA is relatively easy to synthesize, making it readily available for scientific research. Additionally, CMAA has been shown to possess potent antitumor and antimicrobial activity in vitro and in vivo. However, one limitation is that the mechanism of action of CMAA is not fully understood, making it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
For research on CMAA include further elucidation of its mechanism of action and optimization of its therapeutic potential. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of CMAA in vivo. Finally, future research may focus on the development of CMAA derivatives with improved therapeutic potential.
Synthesemethoden
CMAA can be synthesized through various methods, including the reaction of 3-chloro-2-methylaniline with ethyl chloroacetate to form ethyl 2-(3-chloro-2-methylanilino)-2-oxoacetate. This intermediate can then be reacted with ammonia to form CMAA. Other methods include the reaction of 3-chloro-2-methylaniline with acetic anhydride to form N-(3-chloro-2-methylanilino)acetamide, which is then reacted with ethyl chloroacetate to form CMAA.
Wissenschaftliche Forschungsanwendungen
CMAA has been studied extensively in scientific research due to its potential therapeutic applications. CMAA has been shown to possess antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, CMAA has been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-7-8(12)3-2-4-9(7)15-11(17)6-14-10(16)5-13/h2-4H,5-6,13H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXWLLVWICAKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[2-(3,4-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7567177.png)
![2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567191.png)
![N-(4-fluorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,4-dioxo-1H-quinazoline-6-sulfonamide](/img/structure/B7567195.png)
![8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione](/img/structure/B7567198.png)
![2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567204.png)
![Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7567210.png)

![3,4-dichloro-N-[2-oxo-2-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]amino]ethyl]benzamide](/img/structure/B7567227.png)

![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B7567236.png)


![2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide](/img/structure/B7567248.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide](/img/structure/B7567283.png)